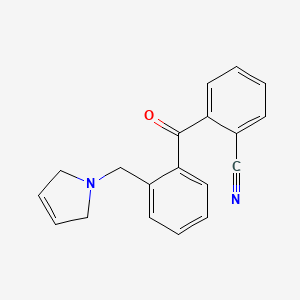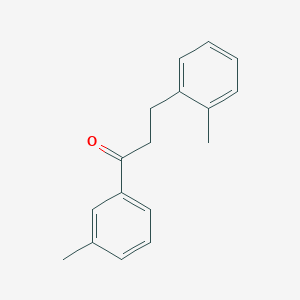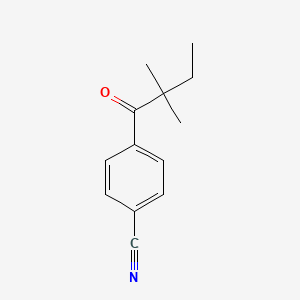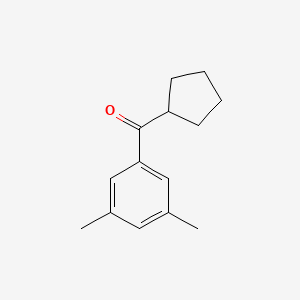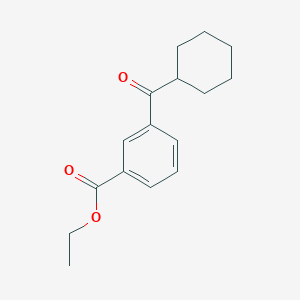
Cyclobutylacetaldehyde
Vue d'ensemble
Description
Cyclobutylacetaldehyde is a chemical compound with the molecular formula C6H10O . It has a molecular weight of 98.14 . The compound is in liquid form .
Physical And Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 98.14 . The compound should be stored at a temperature of -10 degrees .
Applications De Recherche Scientifique
1. Organic Synthesis and Cyclization
Cyclobutylacetaldehyde has been studied for its role in organic synthesis. It can be involved in the cyclization of benzylaminoacetaldehyde dialkyl acetals, contributing to the preparation of various isoquinoline derivatives. This process also provides insights into the mechanism of cyclization of these acetals (Brown, Dyke, & Sainsbury, 1969).
2. Organocatalytic Activation and Stereoselective Formation
This compound is key in organocatalytic activation of cyclopropanes, leading to highly stereoselective formation of cyclobutanes. This process is noted for its ability to functionalize at inert sites of donor-acceptor cyclopropane, contributing to the synthesis of biologically relevant compounds (Halskov et al., 2015).
3. Catalysis and Polymerization
This compound has applications in polymer chemistry, particularly in the polymerization of specific monomers like cyclobis(hexamethylene carbonate), where it contributes to the development of polymers with desirable properties (Kricheldorf & Mahler, 1996).
4. Aldehyde Adduct Formation and Assessment
The compound's role in the formation of aldehyde adducts, particularly in relation to proteins, is significant. Studies have focused on how acetaldehydes, like this compound, bind covalently to proteins, impacting fields like biochemistry and pharmacology (Donohue, Tuma, & Sorrell, 1983).
5. Development of Catalytic Methods
This compound is used in developing new strategies in organic catalysis. For example, it assists in enantioselective organocatalytic reactions, which are crucial for producing various biologically significant compounds (Paras & MacMillan, 2001).
Safety and Hazards
Cyclobutylacetaldehyde is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and measures should be taken against static discharge . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .
Propriétés
IUPAC Name |
2-cyclobutylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-5-4-6-2-1-3-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTLVTGTSKWGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625335 | |
| Record name | Cyclobutylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6540-31-4 | |
| Record name | Cyclobutylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4'-Cyano-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613646.png)

